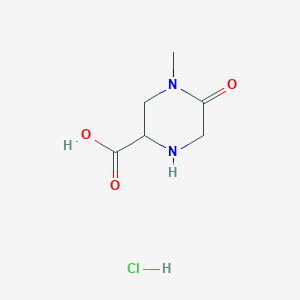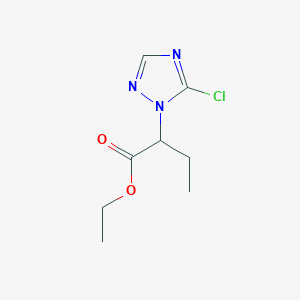
4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2155852-15-4 . It has a molecular weight of 194.62 . The IUPAC name for this compound is this compound .
Physical and Chemical Properties This compound is a solid at room temperature . . The InChI Code for this compound is 1S/C6H10N2O3.ClH/c1-8-3-4 (6 (10)11)7-2-5 (8)9;/h4,7H,2-3H2,1H3, (H,10,11);1H .
Mécanisme D'action
MOCHA is a weak acid that can form salts with various bases. The hydrochloride salt of MOCHA is the most commonly used form in scientific research. MOCHA can act as a chelating agent and can form complexes with metal ions. MOCHA can also form hydrogen bonds with other molecules and can act as a hydrogen bond donor and acceptor.
Biochemical and Physiological Effects:
MOCHA has been shown to have various biochemical and physiological effects. MOCHA can inhibit the activity of certain enzymes, including proteases and peptidases. MOCHA can also affect the function of ion channels and receptors. MOCHA has been shown to have antitumor and antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
MOCHA is a stable and relatively inexpensive compound that is widely available. MOCHA can be easily synthesized and purified, making it a useful building block in the synthesis of various compounds. However, MOCHA has limited solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
The use of MOCHA in scientific research is expected to continue to grow in the future. Researchers are exploring new ways to modify the structure of MOCHA to produce compounds with novel properties. MOCHA derivatives are being developed as potential drug candidates for the treatment of various diseases, including cancer and infectious diseases. MOCHA is also being used in the development of new diagnostic tools for the detection of biomolecules.
Méthodes De Synthèse
MOCHA can be synthesized by the reaction of piperazine with methyl ethyl ketone in the presence of a strong acid catalyst. The reaction takes place at high temperatures and produces MOCHA as a by-product. The purity of MOCHA can be increased by recrystallization and purification techniques.
Applications De Recherche Scientifique
MOCHA is used as a building block in the synthesis of various compounds, including peptides, amino acids, and pharmaceuticals. MOCHA is also used in the preparation of reagents for biochemical assays and in the development of new drugs. MOCHA is a versatile compound that can be modified to produce a wide range of derivatives with different properties.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
4-methyl-5-oxopiperazine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-8-3-4(6(10)11)7-2-5(8)9;/h4,7H,2-3H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFFBTWFJBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B2660198.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2660201.png)
![Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2660202.png)






![2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660214.png)
![2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2660217.png)

